![molecular formula C10H8Cl2O B1325532 Cyclopropyl 2,5-dichlorophenyl ketone CAS No. 898790-28-8](/img/structure/B1325532.png)
Cyclopropyl 2,5-dichlorophenyl ketone
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Description
Scientific Research Applications
Synthesis of Polycyclic Compounds
Cyclopropyl 2,5-dichlorophenyl ketone is used in the synthesis of complex polycyclic compounds. The strained cyclopropane ring can undergo ring-opening reactions to form larger, more complex structures. This is particularly useful in the construction of natural product analogs and pharmaceuticals .
Asymmetric Synthesis
The compound serves as a precursor for asymmetric synthesis. Its rigid structure can lead to high stereoselectivity in the formation of chiral centers, which is crucial for the production of enantiomerically pure substances in medicinal chemistry .
Photoredox Catalysis
In photoredox catalysis, cyclopropyl 2,5-dichlorophenyl ketone can participate in reactions that are initiated by light. This method is employed to create complex molecules with high precision and can be used in the development of new drugs and materials .
C–H Bond Activation
The compound can be involved in C–H bond activation processes. This application is significant in organic synthesis as it allows for the direct functionalization of hydrocarbons, leading to efficient and sustainable chemical processes .
Kinetic Resolution
Cyclopropyl 2,5-dichlorophenyl ketone can be used in kinetic resolution strategies to separate enantiomers. This is particularly valuable in the pharmaceutical industry, where the biological activity of drugs can be highly dependent on their chirality .
Construction of Heterocycles
The ketone is instrumental in the construction of heterocycles, which are rings containing at least one atom other than carbon. These structures are found in many bioactive molecules, making them important targets in synthetic organic chemistry .
Macrocycle Synthesis
It can also be used in the synthesis of macrocycles, which are large cyclic structures that have applications in drug discovery and material science. The compound’s reactivity can be harnessed to build these complex systems .
Development of Therapeutic Agents
Finally, cyclopropyl 2,5-dichlorophenyl ketone is used in the development of therapeutic agents. Its incorporation into larger molecules can lead to the discovery of new drugs with potential applications in treating various diseases .
properties
IUPAC Name |
cyclopropyl-(2,5-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKNOIRQEXGBJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642507 |
Source
|
Record name | Cyclopropyl(2,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 2,5-dichlorophenyl ketone | |
CAS RN |
898790-28-8 |
Source
|
Record name | Cyclopropyl(2,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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